molecular formula C17H17FN6O B2438714 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251679-48-7

1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2438714
CAS RN: 1251679-48-7
M. Wt: 340.362
InChI Key: MZENYXPZFSSCQR-UHFFFAOYSA-N
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Description

The compound “1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including a pyrimidine ring, an imidazole ring, a dimethylamino group, and a fluorobenzyl group. These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several cyclic structures (the pyrimidine and imidazole rings) and a variety of functional groups. These groups are likely to influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the dimethylamino group might participate in acid-base reactions, while the pyrimidine and imidazole rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and other properties .

Scientific Research Applications

Anticonvulsant Activity

The compound shows promise in anticonvulsant activities. A study explored imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogues of potent anticonvulsants for their efficacy against seizures. Notably, one of the imidazotriazine analogues demonstrated potent anticonvulsant activity, although its tendency to cause emesis limited further development (Kelley et al., 1995).

Cytotoxic Activity

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, has shown significant cytotoxicity against cancer cell lines. These compounds exhibit potent cytotoxicity with IC50 values <10 nM, indicating their potential as effective anticancer agents (Deady et al., 2003; Deady et al., 2005).

HIV Integrase Inhibition

A derivative of this compound class, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, has been investigated for inhibiting HIV-1 integrase, a key enzyme in HIV replication. These agents showed strong inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents (Pace et al., 2007).

Antidepressant Properties

Pyrido[2,3-d]pyrimidine derivatives, structurally similar to the compound , have been evaluated for their potential as antidepressants. Some of these compounds have shown promising results in reducing immobility time in animal models, akin to the effects of fluoxetine (Zhang et al., 2016).

Antituberculosis Activity

Imidazo[1,2-a]pyridine-3-carboxamides, related to the compound of interest, have shown potent activity against multi- and extensive drug-resistant strains of tuberculosis. This suggests a potential role in developing new treatments for drug-resistant TB infections (Moraski et al., 2011).

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized for use in fields like medicinal chemistry .

properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-5-3-4-6-13(12)18/h3-7,9-11H,8H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZENYXPZFSSCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide

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